Cerium (IV) isopropoxide

Description

BenchChem offers high-quality Cerium (IV) isopropoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium (IV) isopropoxide including the price, delivery time, and more detailed information at info@benchchem.com.

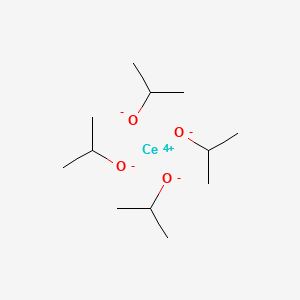

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(4+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O.Ce/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBBBOXRROHVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28CeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560733 | |

| Record name | Cerium(4+) tetrapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63007-83-0 | |

| Record name | Cerium(4+) tetrapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(IV) isopropoxide isopropanol adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cerium(IV) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Cerium(IV) Alkoxides

Cerium(IV) isopropoxide, Ce(O-i-Pr)₄, stands as a pivotal precursor in the realm of materials science and catalysis. Its utility as a building block for the generation of high-purity cerium(IV) oxide (ceria, CeO₂) nanoparticles, thin films, and catalysts has garnered significant attention. The unique redox chemistry of cerium, cycling between the +3 and +4 oxidation states, imbues ceria-based materials with remarkable catalytic activity, making them indispensable in applications ranging from automotive exhaust catalysts to solid oxide fuel cells and organic synthesis.[1][2]

This technical guide, designed for the discerning researcher, moves beyond a mere recitation of facts. It aims to provide a deep, field-proven understanding of the synthesis and characterization of cerium(IV) isopropoxide. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in chemical principles. By integrating detailed methodologies with an exploration of the underlying science, this guide serves as a comprehensive resource for the synthesis, handling, and analysis of this highly reactive and versatile compound.

I. Synthesis Methodologies: A Controlled Approach to a Reactive Species

The synthesis of cerium(IV) isopropoxide is a nuanced process, owing to the compound's sensitivity to moisture and air. The primary challenge lies in the controlled formation of the cerium-alkoxide bond while preventing premature hydrolysis and the reduction of Ce(IV) to Ce(III). The most prevalent and reliable method involves the reaction of a Ce(IV) precursor, such as ceric ammonium nitrate (CAN), with isopropanol in the presence of a base to neutralize the acidic byproducts.

Core Synthetic Strategy: Ammoniated Alcoholysis of Ceric Ammonium Nitrate

This method, adapted from established protocols for metal alkoxide synthesis, offers a high-yield and relatively straightforward route to cerium(IV) isopropoxide.[3] The overall reaction is as follows:

(NH₄)₂Ce(NO₃)₆ + 4 i-PrOH + 6 NH₃ → Ce(O-i-Pr)₄ + 6 NH₄NO₃ + 2 NH₄NO₃

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Cerium(IV) isopropoxide is extremely susceptible to hydrolysis, which leads to the formation of cerium oxides and hydroxides. Therefore, all solvents and reagents must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

-

Choice of Base: Anhydrous ammonia is the base of choice for several reasons. It is highly soluble in isopropanol, and its byproduct, ammonium nitrate, is largely insoluble in the reaction medium, facilitating its removal by filtration. The use of a gaseous base also simplifies its introduction into the reaction vessel.

-

Temperature Control: The reaction is typically carried out at low temperatures (around 0°C) to control the exothermicity of the acid-base neutralization and to minimize side reactions.

Experimental Protocol: Synthesis of Cerium(IV) Isopropoxide

Materials:

-

Ceric Ammonium Nitrate (CAN), (NH₄)₂Ce(NO₃)₆ (anhydrous)

-

Isopropanol (anhydrous, >99.5%)

-

Anhydrous Ammonia (gas)

-

Anhydrous n-hexane (for washing)

-

Schlenk flask and other appropriate air-free technique glassware

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A 500 mL three-necked Schlenk flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum is dried in an oven at 120°C overnight and allowed to cool under a stream of inert gas.

-

Reaction Setup: Under a positive pressure of inert gas, charge the flask with ceric ammonium nitrate (e.g., 54.8 g, 0.1 mol) and anhydrous isopropanol (250 mL).

-

Cooling: Cool the resulting orange-red suspension to 0°C in an ice bath with vigorous stirring.

-

Introduction of Ammonia: Bubble anhydrous ammonia gas through the suspension via a long needle or a gas dispersion tube. The rate of addition should be controlled to maintain the temperature below 10°C. The color of the suspension will gradually change from orange-red to yellow as the cerium(IV) isopropoxide forms and the ammonium nitrate precipitates.

-

Reaction Completion: Continue the addition of ammonia until the orange-red color of the ceric ammonium nitrate has completely disappeared and the solution is a clear yellow with a white precipitate of ammonium nitrate. This typically takes 2-3 hours.

-

Isolation of the Product:

-

Allow the reaction mixture to warm to room temperature.

-

Under an inert atmosphere, filter the mixture through a Schlenk filter to remove the precipitated ammonium nitrate.

-

Wash the precipitate with anhydrous n-hexane (2 x 50 mL) to recover any entrained product.

-

Combine the filtrate and washings.

-

-

Purification: Remove the solvent in vacuo to yield cerium(IV) isopropoxide as a yellow, crystalline solid. The product should be stored under an inert atmosphere at low temperature.

Diagram of the Synthetic Workflow:

Caption: A multi-technique approach for the characterization of cerium(IV) isopropoxide.

III. Safety, Handling, and Storage: Mitigating Risks with a Highly Reactive Compound

Cerium(IV) isopropoxide is a flammable solid that is sensitive to air and moisture. [4]Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inert Atmosphere: All manipulations should be carried out in a glovebox or using Schlenk line techniques under an inert atmosphere of argon or nitrogen.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use a Class D fire extinguisher for metal fires. Do not use water, as it will react violently with the compound.

-

Toxicity: While the toxicity of cerium(IV) isopropoxide has not been extensively studied, cerium compounds are generally of low toxicity. However, inhalation of dust and skin contact should be avoided.

Handling:

-

Use only in a well-ventilated area, preferably a fume hood or glovebox.

-

Avoid generating dust.

-

Transfer the compound using techniques that prevent exposure to air and moisture, such as a cannula or a nitrogen-purged funnel.

Storage:

-

Store in a tightly sealed container under an inert atmosphere.

-

Store in a cool, dry, and well-ventilated area away from sources of ignition and moisture.

-

A refrigerator or freezer suitable for flammable materials is recommended for long-term storage.

IV. Conclusion: A Gateway to Advanced Ceria-Based Materials

The synthesis and characterization of cerium(IV) isopropoxide present both challenges and opportunities for the materials scientist. Its high reactivity necessitates meticulous experimental technique, but its successful preparation unlocks a versatile precursor for the development of advanced ceria-based materials with tailored properties. This guide has provided a comprehensive framework for the synthesis, characterization, and safe handling of this important compound. By understanding the underlying chemical principles and adhering to rigorous experimental protocols, researchers can confidently and reproducibly synthesize high-purity cerium(IV) isopropoxide, paving the way for innovations in catalysis, electronics, and beyond.

V. References

-

Das, A. K. (2001). Kinetic and mechanistic aspects of metal ion catalysis in cerium(IV) oxidation. Coordination Chemistry Reviews, 213(1), 307-325.

-

Gradeff, P. S., & Schreiber, F. G. (1986). Process for the preparation of ceric alkoxides. U.S. Patent No. 4,626,603. Washington, DC: U.S. Patent and Trademark Office.

-

Evans, W. J., Giarikos, D. G., & Ziller, J. W. (2001). Photoreduction of cerium(IV) in octakis(isopropoxo)bis(2-propanol)dicerium. Characterization and structure of Ce₄O(OPr-iso)₁₃(iso-PrOH). Inorganic Chemistry, 40(25), 6357-6360.

-

Bradley, D. C., Mehrotra, R. C., & Gaur, D. P. (1978). Metal Alkoxides. Academic Press.

-

Turova, N. Y., Turevskaya, E. P., Kessler, V. G., & Yanovskaya, M. I. (2002). The Chemistry of Metal Alkoxides. Springer Science & Business Media.

-

Pahari, S. K., Sutradhar, N., Sinhamahapatra, A., Pal, P., & Panda, A. B. (n.d.). S1 Detailed synthetic procedure for the synthesis of metal oxide nanoparticles. The Royal Society of Chemistry. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (2013, February 28). Influence of the Atmosphere and Sample Shape on TGA Tests Results. Retrieved from [Link]

-

Gelest, Inc. (2015, December 31). CERIUM(lV) ISOPROPOXIDE Safety Data Sheet. Retrieved from [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Sutton, A. D., Clark, D. L., & Gordon, J. C. (2015). Synthesis and Characterization of Cerium(IV) Metallocenes. Inorganics, 3(4), 516-526.

-

Sharma, R. K., & Sharma, C. (2012). Synthesis and optical properties of nanostructured Ce(OH)₄. Journal of Semiconductors, 33(3), 033001.

-

Montini, T., Melchionna, M., Monai, M., & Fornasiero, P. (2016). Fundamentals and Catalytic Applications of CeO₂-Based Materials. Chemical Reviews, 116(10), 5987-6041.

-

Liu, Y. H., Zuo, J. C., Ren, X. F., & Yong, L. (2014). SYNTHESIS AND CHARACTER OF CERIUM OXIDE (CeO2) NANOPARTICLES BY THE PRECIPITATION METHOD. METALURGIJA, 53(4), 463-465.

-

Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

-

Ceitec. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

-

Rare-earth element. (2024, January 19). In Wikipedia. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

-

ASM International. (2020). Single-Crystal X-Ray Diffraction. ASM Handbook, Volume 10: Materials Characterization.

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Gkourmpis, T., & Klonos, P. (2021). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Polymers, 13(16), 2736.

-

Magry, M. A., et al. (2021). Thermogravimetric Analysis of Solid Biofuels with Additive under Air Atmosphere. Energies, 14(19), 6219.

-

ResearchGate. (n.d.). Thermogravimetric analysis of (1) under synthetic air atmosphere. Retrieved from [Link]

Sources

molecular structure of cerium (IV) isopropoxide

An In-Depth Technical Guide to the Molecular Structure of Cerium (IV) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerium (IV) isopropoxide, Ce(O-i-Pr)₄, is a pivotal organometallic precursor in the synthesis of advanced cerium-based materials, most notably ceria (CeO₂) nanoparticles and thin films. Its utility in catalysis, fuel cells, and even niche applications in organic synthesis is directly governed by its molecular structure and reactivity. This guide offers a comprehensive exploration of the molecular architecture of cerium (IV) isopropoxide, moving from its fundamental physicochemical properties to its complex, multi-faceted structural characterization. We delve into the definitive solid-state dimeric structure elucidated by X-ray crystallography and discuss its behavior in solution. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a technical resource for scientists seeking to leverage this versatile compound in their research and development endeavors.

Introduction: The Significance of a Precursor

Metal alkoxides are a cornerstone of modern materials science, enabling the creation of high-purity metal oxides through sol-gel and related processes. Among the rare-earth alkoxides, cerium (IV) isopropoxide stands out due to the unique properties of its derivative, cerium (IV) oxide (ceria). Ceria is renowned for its high oxygen storage capacity and the facile redox cycling between Ce⁴⁺ and Ce³⁺ states, making it an indispensable component in automotive catalytic converters, solid oxide fuel cells, and as a catalyst support.[1][2][3]

The ultimate properties of the final ceria material—such as particle size, surface area, and defect concentration—are profoundly influenced by the hydrolysis and condensation kinetics of the precursor.[4][5] A thorough understanding of the precursor's molecular structure is therefore not merely academic; it is critical for rationally controlling these reactions to achieve desired material outcomes. This guide focuses on the molecular identity of cerium (IV) isopropoxide, providing the structural foundation necessary for its intelligent application.

Core Physicochemical Properties

Cerium (IV) isopropoxide is a moisture- and air-sensitive solid. Its fundamental properties are summarized in the table below, providing a quick reference for handling and characterization.

| Property | Value | Source(s) |

| CAS Number | 63007-83-0 | [6][7][8] |

| Molecular Formula | C₁₂H₂₈CeO₄ | [6][7][8][9] |

| Molecular Weight | ~376.47 g/mol | [6][7] |

| Appearance | Yellow to Orange-Red Crystalline Powder | [6][10] |

| Oxidation State of Cerium | +4 | [6] |

| Melting Point | ~140°C (with decomposition) | [6] |

| Sensitivity | Air and Moisture Sensitive | |

| Primary Application | Precursor for Cerium Oxide (CeO₂) materials | [5][6][8][11] |

Synthesis of Cerium (IV) Isopropoxide

The synthesis of high-purity cerium (IV) isopropoxide is non-trivial due to the high reactivity of the Ce⁴⁺ ion and its susceptibility to hydrolysis. A common and effective laboratory-scale method is the alcohol exchange reaction from a more readily available cerium precursor, such as a cerium (IV) ammonium nitrate complex, in the presence of a base in an anhydrous solvent.

Example Protocol: Synthesis via Alcohol Exchange

This protocol is a representative method. The causality for specific reagents and conditions is explained to highlight the principles of the synthesis.

Objective: To synthesize cerium (IV) isopropoxide from a suitable cerium salt in a non-aqueous environment.

Materials:

-

Ammonium ceric nitrate ((NH₄)₂Ce(NO₃)₆)

-

Anhydrous isopropanol (iPrOH)

-

Anhydrous ammonia (NH₃) gas or a solution in a non-aqueous solvent

-

Anhydrous organic solvent (e.g., benzene or toluene)

-

Standard Schlenk line apparatus, glassware dried overnight at >120°C

Methodology:

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a condenser, a gas inlet, and a mechanical stirrer under an inert atmosphere (e.g., Argon or Nitrogen) using a Schlenk line. Causality: The rigorous exclusion of atmospheric moisture is paramount to prevent premature hydrolysis of the product and reactants, which would lead to the formation of insoluble cerium oxides and hydroxides.

-

Precursor Dissolution: Suspend ammonium ceric nitrate in anhydrous isopropanol and the chosen organic solvent.

-

Ammonolysis: Bubble anhydrous ammonia gas slowly through the stirred suspension. The reaction is typically exothermic and results in the formation of ammonium nitrate as a white precipitate. Ce(NO₃)₄·2NH₄NO₃ + 4 iPrOH + 4 NH₃ → Ce(O-i-Pr)₄ + 6 NH₄NO₃ Causality: Ammonia acts as a base to neutralize the nitric acid formed during the alcoholysis reaction, driving the equilibrium towards the formation of the cerium alkoxide and precipitating the ammonium nitrate byproduct, which can be easily removed.

-

Reaction Monitoring & Completion: Continue the reaction at a controlled temperature (e.g., room temperature or gentle reflux) for several hours until the characteristic orange-red color of the ceric nitrate complex has disappeared.

-

Isolation of Product: Once the reaction is complete, filter the mixture under inert atmosphere to remove the solid ammonium nitrate.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by vacuum sublimation or recrystallization from a minimal amount of a suitable anhydrous solvent (e.g., n-hexane).[10] The final product is a yellow crystalline powder.[10]

-

Storage: Store the purified cerium (IV) isopropoxide in an inert atmosphere glovebox to prevent degradation.

Elucidation of the Molecular Structure

The is not a simple monomeric species as its chemical formula might suggest. A combination of analytical techniques reveals a more complex reality, particularly in the solid state.

Solid-State Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Expertise & Causality: For metal alkoxides, which often form oligomeric structures through bridging alkoxide groups, SC-XRD is the gold standard. It provides unambiguous data on bond lengths, bond angles, and coordination environments, which are essential for understanding the compound's stability and reactivity.

Crystallographic studies have revealed that cerium (IV) isopropoxide exists in the solid state as a dimeric molecule with the formula [Ce₂(O-i-Pr)₈(i-PrOH)₂] .[6] This structure crystallizes in the monoclinic P2₁/c space group.[6]

Key Structural Features:

-

Dimeric Core: Two cerium atoms are bridged by two isopropoxide ligands.

-

Coordination Geometry: Each cerium center is six-coordinate, adopting a distorted octahedral geometry.[6]

-

Ligand Environment: Each cerium atom is coordinated to six oxygen atoms. These comprise two bridging isopropoxide oxygens, three terminal isopropoxide oxygens, and one oxygen from a coordinated isopropanol molecule.[6] The presence of coordinated solvent molecules is a common feature in metal alkoxide structures.

The diagram below, generated using the DOT language, illustrates this dimeric structure.

Caption: Dimeric structure of [Ce₂(O-i-Pr)₈(i-PrOH)₂] in the solid state.

Quantitative Structural Data: The strength of the coordination is indicated by the Ce-O bond distances.

| Bond Type | Bond Distance (Å) | Source |

| Ce-O (Bridging) | 2.183(5) - 2.208(5) | [6] |

| Ce-O (Terminal) | 2.183(5) - 2.208(5) | [6] |

| Ce-O (Isopropanol) | 2.183(5) - 2.208(5) | [6] |

| (Note: The available source provides a range for Ce-O distances without differentiating between terminal and bridging types, indicating they are structurally very similar.)[6] |

Solution-State Behavior

While the solid-state structure is well-defined, the behavior of cerium (IV) isopropoxide in solution is more dynamic and highly dependent on the solvent, concentration, and presence of water. Techniques like NMR spectroscopy are crucial for probing these dynamics, although the paramagnetic nature of some cerium species can complicate analysis. In solution, an equilibrium may exist between monomeric, dimeric, and other oligomeric forms. This equilibrium is a critical factor in controlling the subsequent hydrolysis and condensation reactions in sol-gel processes.

Reactivity and Role as a Precursor

The molecular structure directly dictates the reactivity of cerium (IV) isopropoxide, particularly in its primary role as a precursor to ceria.

Hydrolysis and Condensation

The conversion of the alkoxide to the oxide occurs via a two-step mechanism: hydrolysis followed by condensation.

-

Hydrolysis: The Ce-O-C bond is cleaved by water to form a cerium hydroxide species and isopropanol. Ce(O-i-Pr)₄ + H₂O → Ce(OH)(O-i-Pr)₃ + i-PrOH

-

Condensation: The hydroxide species can then react with another alkoxide molecule (olation) or another hydroxide molecule (oxolation) to form a Ce-O-Ce bridge, eliminating isopropanol or water, respectively.

This process continues, building up an extended oxo-polymeric network that constitutes the "sol" and eventually gels. The rate and pathway of these reactions are influenced by the steric bulk of the isopropoxide ligands and the coordination number of the cerium center.[12]

The workflow from precursor to final material is visualized below.

Caption: Sol-gel process workflow from cerium (IV) isopropoxide to CeO₂.

Conclusion

The is more complex than its simple formula implies, existing definitively as a six-coordinate, dimeric species, [Ce₂(O-i-Pr)₈(i-PrOH)₂], in the solid state.[6] This defined oligomeric structure, with its specific arrangement of bridging and terminal ligands, is the true starting point for the formation of ceria materials. Understanding this structure allows researchers to better predict and control the subsequent hydrolysis and condensation reactions that are fundamental to producing nanoparticles and films with tailored properties. For professionals in materials science and catalysis, this structural knowledge provides a more rational basis for process optimization and the development of next-generation cerium-based technologies.

References

- Smolecule. (2023, August 16). Buy Cerium (IV) isopropoxide | 63007-83-0.

- Ribot, F., & Toledano, P. Hydrolysis-condensation process of .beta.-diketonates-modified cerium(IV) isopropoxide.

- Fisher Scientific.

- Thermo Fisher Scientific. (2025, October 7).

- ResearchGate. (2005, February). Preparation and characterization of thermally stable porous ceria aggregates formed via a sol–gel process of ultrasonically dispersed cerium(IV) isopropoxide.

- Fisher Scientific.

- Thermo Fisher Scientific. Cerium(IV) isopropoxide, Ce 37-45% 1 g | Buy Online.

- Labcompare. Cerium(IV)

- ACS Publications. Characterization of Cerium(IV) Oxide Ultrafine Particles Prepared Using Reversed Micelles.

- Electrochemical and catalytic applic

- LookChem. Cas 63007-83-0, CERIUM (IV) ISOPROPOXIDE.

- Synthesis of Cerium Oxide (CeO2)

- PubMed. Catalytic hydrolysis of peptides by cerium(IV).

- CymitQuimica. CAS 63007-83-0: Cerium(IV)isopropoxide.

- Stanford Materials.

- Benchchem.

- Oriental Journal of Chemistry.

- MIT. (2020, August 11). Cerium(IV) Enhances the Catalytic Oxidation Activity of Single-Site Cu Active Sites in MOFs.

- CONICET. This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci.

- ResearchGate.

- ResearchGate. (2022, July 1). Hydrolysis and Complex Formation of Cerium(IV)

- ResearchGate. Cerium (IV)

- Naz, S., Kazmi, S. T. B., & Zia, M. (2019). CeO2 nanoparticles synthesized through green chemistry are biocompatible: In vitro and in vivo assessment. PubMed.

- Synthesis and optical properties of nanostructured Ce(OH)4. Journal of Semiconductors.

- Wikipedia. Cerium(IV) oxide.

- Gelest, Inc. (2015, December 31). CERIUM(lV) ISOPROPOXIDE.

- ResearchGate. (2014). Synthesis and character of cerium oxide (CeO2)

- ResearchGate. Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III).

- Santa Cruz Biotechnology. Cerium(IV) oxide.

- ResearchGate. Analysis of Cerium Oxide by Mass Spectrometry and Optical Emission Spectrometry with Inductively Coupled Plasma.

- Thermo Fisher Scientific.

- Thermo Fisher Scientific. Cerium(IV)-Isopropoxid, Ce 37-45 %.

- ResearchGate. (2016). (PDF)

- Sigma-Aldrich. Cerium(IV)-zirconium(IV) oxide nanopowder.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Applications of Cerium Metal: From Catalysts to Clean Energy [stanfordmaterials.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy Cerium (IV) isopropoxide | 63007-83-0 [smolecule.com]

- 7. fishersci.com [fishersci.com]

- 8. Cerium(IV) isopropoxide, Ce 37-45% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. labcompare.com [labcompare.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Cas 63007-83-0,CERIUM (IV) ISOPROPOXIDE | lookchem [lookchem.com]

- 12. pubs.acs.org [pubs.acs.org]

The Thermal Stability of Cerium (IV) Isopropoxide: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Thermal Decomposition Pathway and Its Implications for Materials Science and Drug Development

Foreword: The Unseen Architect - Understanding Thermal Stability in Precursor Chemistry

In the realm of advanced materials and pharmaceutical development, the journey from a precursor molecule to a functional material is a meticulously controlled ballet of chemical transformations. Cerium (IV) isopropoxide, a metal-organic compound of significant interest, stands as a prime example of a precursor where a deep understanding of its thermal behavior is paramount to harnessing its full potential. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial overview to provide a detailed, mechanistic understanding of the thermal stability of cerium (IV) isopropoxide. We will explore the causality behind its decomposition, the analytical techniques used to probe this process, and the practical implications for the synthesis of ceria (CeO₂) nanoparticles and other advanced materials. While direct, comprehensive thermal analysis data for cerium (IV) isopropoxide is not extensively published, this guide will draw upon established principles of thermal analysis and strong analogies to well-characterized metal alkoxides to provide a robust and insightful framework.

Cerium (IV) Isopropoxide: A Molecule of Interest

Cerium (IV) isopropoxide, with the chemical formula Ce(O-i-Pr)₄, is a cerium-based organometallic compound. Its primary significance lies in its role as a precursor for the synthesis of high-purity cerium dioxide (ceria, CeO₂) nanoparticles. Ceria nanoparticles are widely utilized in catalysis, as polishing agents, in solid oxide fuel cells, and are being explored for various biomedical applications due to their unique redox properties. The controlled thermal decomposition of cerium (IV) isopropoxide is a key method for producing these nanoparticles with desired characteristics.

Synthesis and Handling Considerations: The Challenge of Sensitivity

Cerium (IV) isopropoxide is synthesized through the reaction of a cerium (IV) salt with isopropanol, often in the presence of a base to neutralize the acidic byproduct. A critical characteristic of cerium (IV) isopropoxide, and metal alkoxides in general, is its high sensitivity to moisture and air. Hydrolysis, the reaction with water, readily converts the isopropoxide to cerium hydroxides and oxides, compromising its purity and utility as a precursor.

Key Handling Protocols:

-

Inert Atmosphere: All manipulations of cerium (IV) isopropoxide should be performed under an inert atmosphere, such as in a glove box or using Schlenk line techniques, to exclude moisture and oxygen.

-

Anhydrous Solvents: Solvents used with cerium (IV) isopropoxide must be rigorously dried and deoxygenated.

-

Proper Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, away from light and heat sources.

Probing Thermal Stability: A Trio of Analytical Techniques

To comprehensively understand the thermal stability of cerium (IV) isopropoxide, a combination of thermoanalytical techniques is employed. Each technique provides a unique piece of the puzzle, and their synergistic use allows for a detailed elucidation of the decomposition pathway.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Thermogravimetric Analysis (TGA) is a fundamental technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides quantitative information about the decomposition process, including the temperatures at which decomposition events occur and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC): Unveiling Energetic Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is invaluable for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these transitions.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS): Identifying the Volatile Byproducts

When coupled with TGA, Mass Spectrometry (MS) allows for the identification of the gaseous species evolved during the thermal decomposition of the sample. This technique, known as Evolved Gas Analysis-Mass Spectrometry (EGA-MS) or TGA-MS, is crucial for elucidating the decomposition mechanism by identifying the volatile byproducts.

The Thermal Decomposition Pathway of Cerium (IV) Isopropoxide: An Inferred Mechanism

Predicted Decomposition Stages:

Based on the behavior of analogous metal alkoxides, the thermal decomposition of cerium (IV) isopropoxide in an inert atmosphere is anticipated to occur as follows:

-

Stage 1: Initial Ligand Elimination (Approx. 150-250°C): The initial stage of decomposition is expected to involve the elimination of isopropoxide ligands. This can occur through several proposed mechanisms, including β-hydride elimination, leading to the formation of propene and a cerium-hydroxy-isopropoxide intermediate.

-

Stage 2: Further Ligand Decomposition and Intermediate Formation (Approx. 250-400°C): As the temperature increases, the remaining isopropoxide and intermediate species will continue to decompose. This stage is likely to involve the release of a mixture of organic fragments, such as isopropanol, acetone, and propene, as the Ce-O-C bonds cleave.

-

Stage 3: Formation of Amorphous Ceria and Residual Carbon Removal (Approx. 400-600°C): In this higher temperature range, the organic components are further pyrolyzed, and an amorphous cerium oxide/oxycarbonate phase begins to form. The removal of residual carbonaceous species occurs, leading to a more purified ceria.

-

Stage 4: Crystallization of Ceria (>600°C): At higher temperatures, the amorphous ceria will crystallize into the stable cubic fluorite structure of CeO₂. This is an exothermic process that can be observed by DSC.

Hypothetical TGA and DSC Data Summary

The following table summarizes the expected thermal events and mass losses for the decomposition of cerium (IV) isopropoxide, based on inference and analogy.

| Temperature Range (°C) | Thermal Event | Predicted Mass Loss (%) | Evolved Species (Predicted by EGA-MS) | Solid Residue |

| 150 - 250 | Initial ligand elimination | 20 - 30% | Propene, Isopropanol | Cerium hydroxy-isopropoxide intermediates |

| 250 - 400 | Further ligand decomposition | 30 - 40% | Isopropanol, Acetone, Propene, Water | Amorphous cerium oxycarbonate/oxide |

| 400 - 600 | Carbon residue removal | 5 - 10% | Carbon dioxide, Carbon monoxide | Amorphous Ceria (CeO₂) |

| > 600 | Crystallization | Minimal | - | Crystalline Ceria (CeO₂) |

Experimental Protocol: A Self-Validating System for Thermal Analysis

To experimentally determine the thermal stability of cerium (IV) isopropoxide, a rigorous and well-controlled protocol is essential. The following outlines a comprehensive experimental workflow.

Sample Preparation and Handling

-

Glove Box Environment: All sample handling and preparation must be conducted in a glove box with low moisture (<1 ppm) and oxygen (<1 ppm) levels.

-

Sample Loading: A small, accurately weighed sample (typically 5-10 mg) of cerium (IV) isopropoxide is loaded into a TGA crucible (e.g., alumina or platinum).

-

Sealed Transfer: The crucible is sealed within the glove box and quickly transferred to the TGA instrument to minimize atmospheric exposure.

TGA-DSC-MS Analysis Protocol

-

Instrument Purge: The TGA-DSC instrument and the MS interface are purged with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000°C).

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA), differential heat flow (DSC), and mass spectra of the evolved gases (MS) as a function of temperature.

-

-

Post-Analysis Characterization:

-

The solid residue after the TGA-DSC run should be analyzed by Powder X-ray Diffraction (PXRD) to confirm the crystalline phase of the final product (i.e., CeO₂).

-

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key processes.

Logical Relationship of Analytical Techniques

Caption: Interplay of analytical techniques for comprehensive thermal analysis.

Inferred Thermal Decomposition Pathway

Caption: Proposed multi-step thermal decomposition of cerium (IV) isopropoxide.

Applications and Future Directions

The controlled thermal decomposition of cerium (IV) isopropoxide is a cornerstone of synthesizing high-quality ceria nanoparticles. By precisely controlling the temperature ramps and atmospheric conditions during decomposition, researchers can tune the particle size, crystallinity, and surface properties of the resulting CeO₂. This level of control is critical for applications in:

-

Catalysis: Tailoring the surface area and defect chemistry of ceria catalysts for applications such as automotive exhaust treatment and CO oxidation.

-

Solid Oxide Fuel Cells (SOFCs): Producing dense, nanostructured ceria electrolytes with high ionic conductivity.

-

Biomedical Applications: Synthesizing biocompatible ceria nanoparticles with controlled redox activity for potential therapeutic applications.

-

Drug Delivery: The porous nature of some ceria structures derived from alkoxide precursors could be explored for drug loading and release.

Future research in this area should focus on obtaining detailed in-situ experimental data for the thermal decomposition of cerium (IV) isopropoxide to validate and refine the proposed mechanisms. Advanced techniques such as TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) could provide further insights into the nature of the evolved organic species.

Conclusion: From Precursor to Performance

The thermal stability of cerium (IV) isopropoxide is not merely an academic curiosity; it is a critical parameter that dictates the properties and performance of the resulting ceria-based materials. While a complete experimental picture is still emerging, by leveraging our understanding of analogous systems and employing a suite of powerful analytical techniques, we can construct a robust model of its thermal decomposition. This knowledge empowers researchers to move beyond empirical trial-and-error and towards a rational design of synthesis protocols, ultimately accelerating innovation in materials science and drug development.

References

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

- Evolved Gas Analysis (EGA)

-

Thermal Decomposition of Metal Alkoxides: Studies on the thermal decomposition of titanium(IV) isopropoxide provide a strong comparative basis for understanding the behavior of cerium (IV) isopropoxide.[1][2]

-

Synthesis of Ceria Nanoparticles: Numerous research articles detail the synthesis of ceria nanoparticles from cerium (IV) isopropoxide via thermal decomposition and sol-gel methods, implicitly providing information on the decomposition process.[3][4]

Sources

The Solubility of Cerium (IV) Isopropoxide in Organic Solvents: A Technical Guide for Researchers

Foreword: Navigating the Nuances of a Versatile Precursor

Cerium (IV) isopropoxide, Ce(O-i-Pr)₄, stands as a critical organometallic precursor in the fields of materials science and catalysis. Its utility in the synthesis of high-purity cerium oxide (CeO₂) nanoparticles, thin films for advanced coatings, and as a catalyst in organic reactions is well-documented.[1][2] However, the successful application of this air- and moisture-sensitive compound is fundamentally governed by its behavior in solution. Understanding and controlling its solubility is not merely a matter of convenience; it is a prerequisite for reproducible and scalable results in processes like sol-gel synthesis and metal-organic chemical vapor deposition (MOCVD).[1][3]

This guide provides an in-depth exploration of the solubility of cerium (IV) isopropoxide. Moving beyond simple data points, we will delve into the physicochemical principles that dictate its dissolution, provide a robust, field-tested protocol for determining solubility in your own laboratory, and discuss the critical factors that can influence this property.

Physicochemical Properties and Their Impact on Solubility

Cerium (IV) isopropoxide (Molar Mass: 376.47 g/mol ) is typically supplied as a yellow powder or crystalline solid.[1] Its core structure consists of a central cerium atom in the +4 oxidation state coordinated to four isopropoxide ligands. This molecular structure is key to its solubility characteristics.

-

Molecular Complexity: Like many metal alkoxides, cerium (IV) isopropoxide can exist as oligomers (dimers, trimers, etc.) in the solid state and in non-coordinating solvents.[4] This association through bridging alkoxide groups can significantly lower its solubility compared to a simple monomeric species. The dissolution process often involves the breakdown of these oligomers, a process that is highly dependent on the solvent's coordinating ability.

-

Ligand Nature: The isopropoxide ligands are branched alkyl groups. This branching, compared to linear alkoxides like methoxides or ethoxides, tends to decrease the degree of intermolecular association and enhance volatility, which can also correlate with improved solubility in nonpolar organic solvents.[4]

-

Hydrolytic Instability: The compound's most significant chemical property is its extreme sensitivity to moisture.[1][4] The Ce-O bond is readily attacked by water, leading to rapid hydrolysis and the formation of insoluble cerium oxides or oxo-alkoxide species and isopropanol.[1] This necessitates the use of anhydrous solvents and inert atmosphere techniques for all solubility studies and applications. The formation of insoluble hydrolysis products can be easily mistaken for low solubility.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is the starting point for understanding the solubility of any compound.[5] For a metal alkoxide like Ce(O-i-Pr)₄, this principle is nuanced by the interplay of polarity, coordination, and steric effects.

-

Solvent Polarity: The Ce-O bond possesses significant ionic character, lending the molecule a degree of polarity. However, the surrounding nonpolar isopropyl groups give the molecule overall low to moderate polarity. Therefore, it is expected to be more soluble in solvents of similar polarity.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is possible due to van der Waals interactions with the alkyl chains of the isopropoxide ligands. However, the energy required to break up the potentially oligomeric structure of the solid must be overcome by these relatively weak solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., THF, Pyridine): These solvents are Lewis bases and can coordinate to the electron-deficient cerium center. This coordination is a powerful driving force for dissolution, as it breaks down the alkoxide bridges in the solid state and forms stable, solvated monomers in solution. This explains the documented solubility in tetrahydrofuran (THF) and pyridine.[4]

-

-

Coordinating Solvents (e.g., Alcohols): While one might expect high solubility in the parent alcohol, isopropanol, due to structural similarity, the reality is complex. Metal alkoxides can form alcoholate complexes, some of which may be insoluble.[6] Furthermore, the presence of trace water in alcohols can initiate hydrolysis. However, the formation of adducts, such as the known Cerium(IV) Isopropoxide Isopropanol Adduct, indicates a strong interaction that often leads to solubility.[7]

Solubility Profile of Cerium (IV) Isopropoxide

Quantitative solubility data for cerium (IV) isopropoxide is not widely published in a consolidated form. However, based on technical data sheets and the principles outlined above, a qualitative and inferred solubility profile can be constructed.

| Solvent Class | Representative Solvents | Reported/Expected Solubility | Rationale for Behavior |

| Polar Aprotic (Coordinating) | Tetrahydrofuran (THF), Pyridine | Soluble [4] | Strong coordination of the solvent's lone pair electrons (on oxygen or nitrogen) to the cerium center effectively breaks down the solid-state structure, leading to well-solvated species. |

| Alcohols | Isopropanol | Soluble (Forms Adduct)[7] | The parent alcohol can exchange with and solvate the molecule. The formation of a stable isopropanol adduct promotes dissolution. Extreme care must be taken to use anhydrous alcohol to prevent hydrolysis. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble | These nonpolar but polarizable solvents can interact favorably with the alkyl groups of the isopropoxide ligands. Solubility is likely, but may be lower than in coordinating solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Slightly Soluble to Sparingly Soluble | As purely nonpolar solvents, their ability to dissolve the polar Ce-O core is limited. Dissolution relies solely on weaker van der Waals forces with the ligand chains. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents have moderate polarity and are generally good solvents for many organometallics. However, their reactivity should be considered, and compatibility must be verified. |

| Polar Protic (Non-alcoholic) | Water | Insoluble (Reacts)[7] | Rapid and irreversible hydrolysis occurs, leading to the formation of insoluble cerium oxides/hydroxides. |

Experimental Protocol for Solubility Determination

Given the compound's sensitivity, determining its solubility requires rigorous adherence to air-sensitive handling techniques. The following gravimetric method provides a reliable, self-validating approach.

Mandatory Prerequisites:

-

All glassware must be oven-dried (>120 °C) overnight and cooled under vacuum or in a desiccator immediately before use.

-

All solvents must be anhydrous (purchased as such or appropriately dried and distilled).

-

All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Experimental Workflow Diagram

Caption: Primary factors affecting the solubility of cerium (IV) isopropoxide.

-

Temperature: For most solids dissolving in liquids, the dissolution process is endothermic. Therefore, an increase in temperature will generally increase both the rate of dissolution and the overall solubility, in accordance with Le Châtelier's principle. [8]This relationship should be determined empirically for each solvent system.

-

Purity of the Alkoxide: The synthesis of cerium (IV) isopropoxide can sometimes result in the formation of partially hydrolyzed or oxo-containing species (e.g., Ce-O-Ce bonds). These oxo-alkoxide clusters may have vastly different, and typically lower, solubilities than the pure homoleptic alkoxide. [9]* Trace Moisture: As emphasized previously, water is not a solvent but a reactive contaminant. Even trace amounts of moisture in the solvent or on the glassware will react with the precursor, forming less soluble species and leading to erroneously low measured solubility. [1][4]

Conclusion and Best Practices

The solubility of cerium (IV) isopropoxide is a complex property dictated by a balance of its molecular structure and its interaction with the solvent. While it is demonstrably soluble in coordinating solvents like THF and its parent alcohol, isopropanol, its solubility in non-coordinating hydrocarbons is likely more limited. Due to its extreme sensitivity, particularly to hydrolysis, quantitative solubility determination must be conducted under strictly anhydrous and anaerobic conditions. For professionals in drug development and materials science, controlling the dissolution of this precursor is the first and most critical step toward harnessing its full synthetic potential. Always prioritize the use of high-purity, anhydrous solvents and inert atmosphere techniques to ensure the integrity of your solutions and the reproducibility of your results.

References

-

LookChem. Cas 63007-83-0, CERIUM (IV) ISOPROPOXIDE. [Link]

- Masumoto, H., & Masuda, Y. (1994). Characterization of Cerium(IV) Oxide Ultrafine Particles Prepared Using Reversed Micelles.

-

Gelest, Inc. metal alkoxides and diketonates. [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET: CERIUM(lV) ISOPROPOXIDE. [Link]

- Google Patents.

-

American Elements. Cerium(IV) Isopropoxide Isopropanol Adduct. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

- Turova, N. Y. (2004). Metal Oxoalkoxides. Synthesis, Properties and Structures. Russian Chemical Reviews, 73(11), 1041–1064.

- Evans, W. J., Deming, T. J., & Olofson, J. M. (1989). Synthetic and structural studies of a series of soluble cerium(IV) alkoxide and alkoxide nitrate complexes. Inorganic Chemistry, 28(8), 1645–1649.

-

TutorVista. (2010). Factors Affecting Solubility. [Link]

-

American Elements. Cerium(IV) Isopropoxide Isopropanol Adduct. [Link]

- Masumoto, H., & Masuda, Y. (1994). Characterization of Cerium(IV) Oxide Ultrafine Particles Prepared Using Reversed Micelles.

-

Gelest, Inc. metal alkoxides and diketonates. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

- Turova, N. Y. (2004). Metal Oxoalkoxides. Synthesis, Properties and Structures. Russian Chemical Reviews, 73(11), 1041–1064.

- Turova, N. Y. (2004). Metal Oxoalkoxides. Synthesis, Properties and Structures. Russian Chemical Reviews, 73(11), 1041–1064.

Sources

- 1. CERIUM (IV) ISOPROPOXIDE CAS#: 63007-83-0 [m.chemicalbook.com]

- 2. Cerium(IV) isopropoxide, Ce 37-45% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

- 8. Alcohols and Ethers [chemed.chem.purdue.edu]

- 9. researchgate.net [researchgate.net]

Cerium (IV) Isopropoxide: A High-Purity Precursor for the Controlled Synthesis of Ceria Nanoparticles for Biomedical Applications

An In-Depth Technical Guide for Researchers

Abstract

Cerium oxide nanoparticles (CeO₂, or ceria NPs) have garnered significant attention in the biomedical and pharmaceutical fields due to their unique redox properties, acting as regenerative free-radical scavengers.[1][2] The efficacy and safety of these nanoparticles are critically dependent on their physicochemical properties—such as size, crystallinity, and surface chemistry—which are dictated by the synthesis method. The choice of precursor is a foundational parameter in controlling these outcomes. This guide provides a comprehensive technical overview of cerium (IV) isopropoxide, Ce[OCH(CH₃)₂]₄, as a high-purity metal-organic precursor for the sol-gel synthesis of ceria nanoparticles. We will explore the causality behind its selection, detail the underlying chemical mechanisms of hydrolysis and condensation, provide a validated experimental protocol, and discuss the characterization and application of the resulting nanoparticles.

The Precursor Imperative: Why Cerium (IV) Isopropoxide?

The synthesis of monodisperse, well-defined nanoparticles begins with the precursor. While inorganic salts like cerium nitrate or sulfate are common, they can introduce counter-ion impurities that may require extensive post-synthesis purification.[3][4] Metal alkoxides, such as cerium (IV) isopropoxide, offer a distinct advantage by providing a direct, clean pathway to the metal oxide network through hydrolysis and condensation, yielding byproducts (in this case, isopropanol) that are easily removed.

Cerium (IV) isopropoxide is a solid material often supplied as an isopropanol complex (Ce[OCH(CH₃)₂]₄∙(CH₃)₂CHOH) to enhance stability.[5][6] Its utility stems from the reactivity of the cerium-oxygen-carbon (Ce-O-C) bond. The electronegativity difference between cerium and oxygen makes this bond susceptible to nucleophilic attack by water, initiating the sol-gel process. The bulky isopropoxide ligands provide steric hindrance, which allows for a more controlled, slower rate of hydrolysis compared to smaller alkoxide groups (e.g., methoxide or ethoxide). This controlled reactivity is paramount for achieving smaller particle sizes and narrower size distributions, which are critical for biomedical applications.[7][8]

Key Advantages:

-

High Purity: The primary byproduct is isopropanol, which is volatile and easily removed during drying and calcination, leading to a final product with high purity.

-

Controlled Reactivity: The steric bulk of the isopropoxide groups moderates the hydrolysis rate, facilitating better control over nucleation and growth stages.

-

Versatility: The sol-gel route allows for fine-tuning of particle size, morphology, and porosity by adjusting parameters like pH, water-to-alkoxide ratio, and temperature.

The Sol-Gel Pathway: From Alkoxide to Nanoparticle

The transformation of cerium (IV) isopropoxide into ceria nanoparticles is a classic sol-gel process driven by two fundamental reactions: hydrolysis and condensation.[8][9]

-

Hydrolysis: A water molecule attacks the cerium atom, leading to the displacement of an isopropoxide ligand (in the form of isopropanol) and the formation of a cerium hydroxide (Ce-OH) group. This reaction can proceed stepwise, replacing one to four of the alkoxide groups.

Ce(OR)₄ + H₂O → Ce(OR)₃(OH) + ROH (where R = -CH(CH₃)₂)

-

Condensation: Two partially hydrolyzed precursor molecules react to form a cerium-oxygen-cerium (Ce-O-Ce) bridge, which is the backbone of the final ceria nanoparticle. This can occur through two pathways:

-

Water Condensation: A hydroxylated precursor reacts with another, eliminating a water molecule.

≡Ce-OH + HO-Ce≡ → ≡Ce-O-Ce≡ + H₂O

-

Alcohol Condensation: A hydroxylated precursor reacts with a non-hydrolyzed precursor, eliminating an alcohol molecule.

≡Ce-OH + RO-Ce≡ → ≡Ce-O-Ce≡ + ROH

-

These reactions proceed continuously, forming a three-dimensional network of Ce-O-Ce bonds, resulting in a "sol" (a colloidal suspension of solid particles in a liquid) that eventually interconnects to form a "gel"—a single macroscopic molecule spanning the entire volume of the solvent.

Workflow for Ceria Nanoparticle Synthesis via Sol-Gel

Caption: Sol-gel synthesis workflow from precursor to final nanoparticles.

Controlling Nanoparticle Properties: The Impact of Synthesis Parameters

The power of the sol-gel method lies in its tunability. Minor adjustments to the reaction conditions can have profound effects on the final nanoparticle characteristics. Understanding these relationships is key to designing particles for specific biomedical functions.

| Parameter | Effect on Nanoparticle Properties | Causality |

| Water/Alkoxide Ratio | Increasing the ratio generally leads to smaller crystallite sizes but can cause agglomeration if too high.[10] | A higher concentration of water accelerates hydrolysis and nucleation rates, creating more particle seeds simultaneously. However, excessive water can lead to uncontrolled precipitation and broader size distributions. |

| pH (Catalyst) | Basic conditions (e.g., using NH₄OH) tend to produce smaller, more aggregated particles. Neutral or acidic conditions can lead to larger, more crystalline particles.[6] | Base catalysis promotes rapid deprotonation of hydroxyl groups, accelerating condensation and leading to highly branched, mass-fractal-like aggregates. Acid catalysis protonates alkoxide groups, making them better leaving groups for hydrolysis, but condensation is slower, allowing for more ordered growth. |

| Temperature | Higher reaction temperatures increase reaction rates. Higher calcination temperatures increase crystallinity and particle size.[11][12] | Increased thermal energy overcomes activation barriers for hydrolysis and condensation. During calcination, higher temperatures provide the energy for atomic diffusion and grain growth (sintering), eliminating defects and increasing crystallite size. |

| Precursor Concentration | Higher concentrations can lead to larger particles and increased agglomeration. | At higher concentrations, the mean free path between reacting species is shorter, increasing the frequency of collisions and favoring particle growth over the formation of new nuclei. |

Experimental Protocol: Synthesis of Ceria Nanoparticles

This protocol is adapted from established sol-gel methodologies for cerium (IV) isopropoxide and is designed to be a self-validating system for producing high-quality ceria nanoparticles.[6]

4.1. Materials and Equipment

-

Cerium (IV) isopropoxide, isopropanol complex (e.g., Alfa Aesar product)[6]

-

Isopropanol (anhydrous, 99.7%+)

-

Ammonium hydroxide solution (25% NH₃ in H₂O) or Deionized water

-

Schlenk line or glovebox for inert atmosphere handling

-

Ultrasonic bath

-

Magnetic stirrer with heating plate

-

Centrifuge and tubes

-

Drying oven

-

Tube furnace for calcination

4.2. Safety Precautions

-

Cerium (IV) isopropoxide is moisture-sensitive and can decompose in air.[13] All handling of the solid precursor should be performed under an inert atmosphere (e.g., argon or nitrogen).

-

The material may cause serious eye irritation and skin irritation.[5][14] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and neoprene or nitrile gloves.[5][13]

-

Work in a well-ventilated fume hood.[14] Ensure an eyewash station and safety shower are accessible.[13][14]

4.3. Step-by-Step Procedure

Step 1: Precursor Dispersion (Under Inert Atmosphere)

-

In a glovebox or under a positive pressure of argon, weigh 1.0 g of cerium (IV) isopropoxide.

-

Transfer the powder to a dry, three-neck flask containing 50 mL of anhydrous isopropanol.

-

Seal the flask and transfer it to an ultrasonic bath. Sonicate for 30-60 minutes until a stable, homogenous dispersion is formed. This step is critical to break up aggregates and overcome the precursor's limited solubility.[6]

Step 2: Hydrolysis and Gelation

-

Place the flask on a magnetic stirrer and begin vigorous stirring.

-

Prepare the hydrolysis solution. For a basic preparation, mix 10 mL of aqueous ammonium hydroxide with 40 mL of isopropanol. For a neutral preparation, use 50 mL of a water-isopropanol mixture.

-

Add the hydrolysis solution dropwise to the stirring precursor dispersion over 30 minutes.

-

Observe the formation of a yellowish precipitate/gel.

-

Allow the mixture to stir and age for 2-4 hours at room temperature to ensure the completion of condensation reactions.

Step 3: Purification and Drying

-

Transfer the gel/suspension to centrifuge tubes.

-

Centrifuge at 8000 rpm for 15 minutes to separate the solid product.

-

Decant the supernatant. Resuspend the solid in fresh isopropanol and vortex to wash away unreacted precursors and byproducts.

-

Repeat the centrifugation and washing steps two more times.

-

After the final wash, transfer the resulting paste to a petri dish and dry in an oven at 120°C for 12 hours.[6]

Step 4: Calcination

-

Grind the dried powder gently in an agate mortar.

-

Transfer the powder to a ceramic crucible and place it in a tube furnace.

-

Heat the sample in static air to 650°C at a ramp rate of 5°C/min and hold for 3 hours.[6] Calcination removes residual organics and promotes the crystallization of the ceria nanoparticles into the cubic fluorite structure.[12]

-

Allow the furnace to cool to room temperature before collecting the final pale-yellow ceria nanoparticle powder.

Characterization: Validating Nanoparticle Synthesis

A multi-technique approach is essential to confirm the identity, quality, and properties of the synthesized nanoparticles.

-

X-Ray Diffraction (XRD): Confirms the crystalline phase of the product. Ceria typically exhibits a cubic fluorite structure.[3][12] The average crystallite size can be estimated from the peak broadening using the Scherrer equation.[12]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of nanoparticle morphology (e.g., spherical, cubic), size, and size distribution.[10][15] High-resolution TEM (HR-TEM) can reveal the crystal lattice fringes.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the formation of the Ce-O bond (typically a broad absorption band around 400-600 cm⁻¹) and the removal of organic residues (isopropoxide groups) after calcination.

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the nanoparticle powder, an important parameter for catalytic and biomedical applications.[11]

Biomedical Relevance and Future Directions

Ceria nanoparticles synthesized from cerium (IV) isopropoxide are particularly promising for drug development due to their high purity and controlled properties. Their primary biomedical function is linked to their antioxidant, enzyme-mimetic activity, which stems from the ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle surface.[1][2][15] This allows them to scavenge harmful reactive oxygen species (ROS), making them potential therapeutic agents for diseases associated with oxidative stress and inflammation.[16][17][18]

Applications currently under investigation include:

-

Neuroprotective agents for diseases like Alzheimer's and Parkinson's.[17]

-

Anti-inflammatory treatments .[16]

-

Cytoprotective agents to shield healthy tissues from radiation damage during cancer therapy.[16]

-

Drug delivery vehicles , where the high surface area can be functionalized to carry therapeutic payloads.[19]

The use of a high-purity precursor like cerium (IV) isopropoxide is a critical step in producing reliable, reproducible batches of nanoparticles, which is a prerequisite for any clinical translation. Future work will continue to focus on refining synthesis protocols to achieve even greater control over the Ce³⁺/Ce⁴⁺ surface ratio, as this is the key determinant of the nanoparticles' biological activity.

References

-

Gelest, Inc. (2015). CERIUM(lV) ISOPROPOXIDE Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2008). AKC180 CERIUM IV ISOPROPOXIDE Technical Data Sheet. Retrieved from [Link]

-

Junaid, M., et al. (n.d.). Role of Cerium Oxide Nanoparticles in Medical Applications. Unique Scientific Publishers. Retrieved from [Link]

-

Mishra, V., et al. (2022). Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications. National Institutes of Health. Retrieved from [Link]

-

Das, S., et al. (2013). Catalytic Properties and Biomedical Applications of Cerium Oxide Nanoparticles. PMC. Retrieved from [Link]

-

Singh, S., et al. (2020). Cerium oxide nanoparticles: properties, biosynthesis and biomedical application. Royal Society of Chemistry. Retrieved from [Link]

-

Rusdi, S., & Chafidz, A. (2022). SYNTHESIS OF CERIA NANOPARTICLES: EFFECT OF ALCOHOL/WATER RATIO ON THE MORPHOLOGY AND CRYSTAL STRUCTURE. RASĀYAN Journal of Chemistry. Retrieved from [Link]

-

Ioannou, M., et al. (2023). Synthesis and Characterization of Cerium Oxide Nanoparticles: Effect of Cerium Precursor to Gelatin Ratio. MDPI. Retrieved from [Link]

-

Zhang, X., et al. (2022). Ceria nanoparticles: biomedical applications and toxicity. PMC. Retrieved from [Link]

-

Tsoncheva, T., et al. (2005). Preparation and characterization of thermally stable porous ceria aggregates formed via a sol–gel process of ultrasonically dispersed cerium(IV) isopropoxide. Microporous and Mesoporous Materials. Retrieved from [Link]

-

Iancu, V., et al. (2022). Exploring the Influence of Synthesis Parameters on the Optical Properties for Various CeO2 NPs. National Institutes of Health. Retrieved from [Link]

-

Vylita, O., et al. (2020). Synthesis and Characterization of the Properties of Ceria Nanoparticles with Tunable Particle Size for the Decomposition of Chlorinated Pesticides. MDPI. Retrieved from [Link]

-

Rusdi, S., & Chafidz, A. (2022). SYNTHESIS OF CERIA NANOPARTICLES: EFFECT OF ALCOHOL/WATER RATIO ON THE MORPHOLOGY AND CRYSTAL STRUCTURE. ResearchGate. Retrieved from [Link]

-

Goharshadi, E. K., et al. (2011). Fabrication of cerium oxide nanoparticles: characterization and optical properties. PubMed. Retrieved from [Link]

-

Ribot, F., et al. (1995). Hydrolysis-condensation process of .beta.-diketonates-modified cerium(IV) isopropoxide. ACS Publications. Retrieved from [Link]

-

Jafari, A., et al. (2020). Sol–Gel Synthesis, Physico-Chemical and Biological Characterization of Cerium Oxide/Polyallylamine Nanoparticles. MDPI. Retrieved from [Link]

-

Khan, A. U., et al. (2023). Cerium oxide nanoparticles: Synthesis methods and applications in wound healing. National Institutes of Health. Retrieved from [Link]

-

B. S., Raksha, et al. (2024). Synthesis and optimization of ceria variants via sol-gel combustion method for environmental remediation. Materials Open Research. Retrieved from [Link]

-

Lee, G., et al. (2005). Large-scale nonhydrolytic sol-gel synthesis of uniform-sized ceria nanocrystals with spherical, wire, and tadpole shapes. Kyung Hee University. Retrieved from [Link]

-

LookChem. (n.d.). Cas 63007-83-0,CERIUM (IV) ISOPROPOXIDE. Retrieved from [Link]

-

Jobbágy, M., et al. (2006). Influence of the Synthesis Method on the Properties of Ceria-Doped Alumina. Hindawi. Retrieved from [Link]

-

Anis-ur-Rehman, M., & Ullah, M. (2016). Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. Scielo. Retrieved from [Link]

-

Ponton, H., et al. (1991). Hydrolysis and Condensation of Transition Metal Alkoxide: Experiments and Simulations. ResearchGate. Retrieved from [Link]

-

Thomas, A. M., et al. (2021). Cerium Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications. IntechOpen. Retrieved from [Link]

-

C P, O., & S, P. (2014). SYNTHESIS OF CeO2 NANOPARTICLES ON THE MESOPOROUS SILICA SUPPORT VIA NANOCASTING. Retrieved from [Link]

-

Pakdel, E., et al. (n.d.). Hydrolysis and condensations reactions of metal alkoxides precursors. ResearchGate. Retrieved from [Link]

-

Mei, D., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central. Retrieved from [Link]

-

Khan, A., et al. (2020). Green Synthesis of Cerium Oxide Nanoparticles (CeO2 NPs) and Their Antimicrobial Applications: A Review. PMC. Retrieved from [Link]

-

Teoh, L. G., et al. (2010). Preparation and characterization of CeO2/TiO2 nanoparticles by flame spray pyrolysis. ResearchGate. Retrieved from [Link]

-

Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]

-

Stahl, J., et al. (2025). Effects of Ligands on the Cerium-Catalysed Ligand-to-Metal Charge Transfer. ChemRxiv. Retrieved from [Link]

-

Singh, R. P., et al. (2010). Synthesis and optical properties of nanostructured Ce(OH)4. Journal of Semiconductors. Retrieved from [Link]

-

D'hall, A., & Self, W. (2018). Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications. PubMed. Retrieved from [Link]

-

P. T. E., et al. (1998). Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III). ResearchGate. Retrieved from [Link]

-

Kim, J., et al. (2023). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. MDPI. Retrieved from [Link]

-

Das, S., et al. (2013). Cerium oxide nanoparticles: applications and prospects in nanomedicine. PubMed. Retrieved from [Link]

Sources

- 1. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]

- 4. chalcogen.ro [chalcogen.ro]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. gelest.com [gelest.com]

- 14. fishersci.com [fishersci.com]

- 15. mdpi.com [mdpi.com]

- 16. uniquescientificpublishers.com [uniquescientificpublishers.com]

- 17. Catalytic Properties and Biomedical Applications of Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cerium oxide nanoparticles: applications and prospects in nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04736H [pubs.rsc.org]

An In-depth Technical Guide to Cerium(IV) Isopropoxide (CAS 63007-83-0) for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Cerium Precursor

In the landscape of modern synthetic chemistry and materials science, the demand for versatile and highly reactive precursors is ever-present. Cerium(IV) isopropoxide, a compound at the intersection of organometallic and materials chemistry, has emerged as a significant player. Its utility as a precursor for the synthesis of cerium oxide (CeO₂) nanoparticles and as a catalyst in organic transformations has garnered considerable attention. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the properties, hazards, and applications of Cerium(IV) isopropoxide. We will delve into its physicochemical characteristics, reactivity, and safe handling, providing practical insights to empower your research endeavors.

Core Properties of Cerium(IV) Isopropoxide

Cerium(IV) isopropoxide, identified by the CAS number 63007-83-0, is an organometallic compound with the chemical formula C₁₂H₂₈CeO₄. It is also commonly referred to as ceric isopropylate or tetraisopropoxycerium.[1] This compound is often supplied as a yellow powder or a colorless to pale yellow liquid and is frequently available as an isopropanol adduct.[1][2]

| Property | Value | Source(s) |

| CAS Number | 63007-83-0 | [1] |

| Molecular Formula | C₁₂H₂₈CeO₄ | [1] |

| Molecular Weight | 376.48 g/mol | [3] |

| Appearance | Yellow powder or colorless to pale yellow liquid | [1][4] |

| Melting Point | 140 °C (with decomposition) | [3] |

| Boiling Point | 160-170 °C at 0.05 mmHg | [3] |

| Solubility | Soluble in pyridine; insoluble in and reactive with water | [3] |

| Sensitivity | Highly sensitive to moisture and air | [3] |

Reactivity and Mechanistic Insights

The chemical behavior of Cerium(IV) isopropoxide is largely dictated by the electropositive nature of the cerium atom and the reactivity of the isopropoxide ligands.

Hydrolysis and Sol-Gel Synthesis of Ceria Nanoparticles

A key reaction of Cerium(IV) isopropoxide is its hydrolysis, which leads to the formation of cerium oxide (ceria, CeO₂). This reactivity is the foundation of its use in sol-gel synthesis to produce ceria nanoparticles with controlled size and morphology. The process can be described in a simplified manner by the following reaction:

Ce(OⁱPr)₄ + 2H₂O → CeO₂ + 4ⁱPrOH

This reaction proceeds through a series of hydrolysis and condensation steps, which can be controlled to tailor the properties of the resulting ceria nanoparticles.[4]

Experimental Protocol: Sol-Gel Synthesis of Porous Ceria Aggregates

The following protocol is adapted from a study on the formation of porous ceria aggregates and illustrates a practical application of Cerium(IV) isopropoxide's reactivity.[4]

Step 1: Preparation of the Cerium Isopropoxide Dispersion

-

Disperse Cerium(IV) isopropoxide in isopropanol under ultrasonic radiation. This initial step induces limited hydrolysis and forms a stable dispersant gel phase.[4]

Step 2: Controlled Hydrolysis

-

Introduce the dispersion from Step 1 into a neutral (water-isopropanol) or basic (aqueous ammonium hydroxide-isopropanol) solution with stirring to achieve complete hydrolysis.[4]

Step 3: Drying and Calcination

-

Dry the resulting precipitate at 120°C.[4]

-

Calcine the dried material at 650°C for 3 hours in static air to obtain porous ceria aggregates.[4] The textural properties of the final material are influenced by whether a neutral or basic hydrolysis medium was used.[4]

Caption: Sol-gel synthesis of ceria nanoparticles.

Catalytic Activity in Organic Synthesis: The Pinacol Coupling Reaction

Cerium compounds are known to catalyze various organic reactions. While specific literature on the catalytic use of Cerium(IV) isopropoxide in pinacol coupling is scarce, the closely related Cerium(III) isopropoxide has been shown to be an effective catalyst for the diastereoselective pinacol coupling of aldehydes.[1] The reaction involves the reductive coupling of two carbonyl groups to form a 1,2-diol.

The proposed catalytic cycle likely involves the reduction of Ce(IV) to a lower oxidation state, which then acts as a single-electron donor to the carbonyl substrates, generating ketyl radicals that subsequently couple.

Plausible Mechanistic Pathway for Cerium-Catalyzed Pinacol Coupling:

Caption: Proposed mechanism for cerium-catalyzed pinacol coupling.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the isopropoxide ligands. Due to the paramagnetic nature of some cerium species, peak broadening may be observed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic C-H stretching and bending vibrations of the isopropyl groups, as well as Ce-O stretching frequencies.

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of the compound, providing information on its stability and the nature of its decomposition products.[4]

Hazards and Safe Handling

Cerium(IV) isopropoxide is a hazardous substance that requires careful handling to mitigate risks.

Hazard Identification

This compound is classified as a flammable solid and is corrosive, causing severe skin burns and eye damage.[3][5] It may also cause respiratory irritation and drowsiness or dizziness.[2] Ingestion can be harmful.[2]

GHS Hazard Pictograms:

-

GHS02: Flame (Flammable)

-

GHS05: Corrosion (Corrosive)

-

GHS07: Exclamation Mark (Harmful/Irritant)

Safe Handling and Storage

Given its reactivity with air and moisture, Cerium(IV) isopropoxide must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Recommended Handling Procedures:

-

Always work in a well-ventilated area, preferably in a fume hood or glovebox.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment to prevent static discharge.

Storage: